2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-butylacetamide

Kinase Inhibition Structure-Activity Relationship Thiazole Acetamides

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-butylacetamide (CAS 953983-55-6) is a synthetic, small-molecule heterocyclic compound with the molecular formula C₁₆H₁₉BrN₂OS₂ and a molecular weight of 399.4 g/mol. It belongs to the thiazole acetamide class, characterized by a 4-bromobenzylthio substituent at the 2-position of the thiazole core and an N-butylacetamide side chain.

Molecular Formula C16H19BrN2OS2
Molecular Weight 399.37
CAS No. 953983-55-6
Cat. No. B2775749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-butylacetamide
CAS953983-55-6
Molecular FormulaC16H19BrN2OS2
Molecular Weight399.37
Structural Identifiers
SMILESCCCCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Br
InChIInChI=1S/C16H19BrN2OS2/c1-2-3-8-18-15(20)9-14-11-22-16(19-14)21-10-12-4-6-13(17)7-5-12/h4-7,11H,2-3,8-10H2,1H3,(H,18,20)
InChIKeyGAGSWIMOOCXDLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-N-butylacetamide (CAS 953983-55-6): A Thiazole Acetamide for Specialized Screening Libraries


2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-butylacetamide (CAS 953983-55-6) is a synthetic, small-molecule heterocyclic compound with the molecular formula C₁₆H₁₉BrN₂OS₂ and a molecular weight of 399.4 g/mol [1]. It belongs to the thiazole acetamide class, characterized by a 4-bromobenzylthio substituent at the 2-position of the thiazole core and an N-butylacetamide side chain . The compound is primarily available from chemical vendors as a research reagent with a standard purity of 98%, and it has a PubChem-assigned Compound ID (CID) of 16900059 [1]. While its physicochemical properties, including a computed XLogP3-AA of 4.5, are documented, publicly available quantitative biological activity data from primary literature or patents is currently absent, positioning it as an unexplored scaffold for de novo target identification and medicinal chemistry campaigns [1].

The Data Vacuum: Why N-Butyl Chain Length is a Critical Differentiator for 953983-55-6 in the Absence of Biological Data


Generic substitution within the 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-alkylacetamide series is not supported by data, as even minor changes to the N-alkyl chain length and branching pattern are expected to profoundly impact key drug-like properties. The target compound's N-butyl group differentiates it from close analogs like the N-ethyl (CAS 954070-64-2), N-propyl (CAS 954069-81-9), and N-isobutyl (CAS 953956-30-4) variants, each of which is a distinct commercial entity . Computational modeling predicts that increasing the alkyl chain length directly influences lipophilicity, aqueous solubility, and metabolic stability, which are parameters that dictate target engagement and pharmacokinetic profiles [1]. Without comparative pharmacological data, any assumption of interchangeability is scientifically unfounded, making the procurement of the specific N-butyl derivative essential for structure-activity relationship (SAR) studies to map the lipophilic tolerance of a given biological target [1].

Critical Quantitative Evidence Gaps for Prioritizing 2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-N-butylacetamide Over Its Closest Analogs


Inhibitory Potency and Selectivity Against Defined Kinase Targets: A Missing Head-to-Head Comparison

While related thiazolyl N-benzyl-substituted acetamide derivatives, such as compound 8a, have demonstrated c-Src kinase inhibition with GI₅₀ values of 1.34 μM and 2.30 μM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively [1], there is no equivalent quantitative enzymatic or cellular potency data for 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-butylacetamide. This represents a primary evidence gap that must be closed to establish its therapeutic relevance.

Kinase Inhibition Structure-Activity Relationship Thiazole Acetamides

Antiproliferative Activity Against Cancer Cell Lines: A Comparison of N-Alkyl Chain Variants Awaits Primary Data

Members of the broader thiazole acetamide class have shown anticancer properties, with compounds like 4-fluorobenzylthiazolyl derivative 8b achieving 64–71% inhibition in BT-20 breast carcinoma and CCRF-CEM leukemia cell proliferation at 50 μM [1]. However, no peer-reviewed study has directly compared the antiproliferative effects of the N-butyl (C₄H₉) side chain against the N-propyl, N-isobutyl, or N-ethyl chain variants of the 2-(2-((4-bromobenzyl)thio)thiazol-4-yl) scaffold in a standardized cell panel.

Anticancer Activity Cell Proliferation SAR

Predicted Physicochemical and ADME Property Divergence Within the Analog Series

Computational predictions indicate that the N-butyl derivative has a higher calculated lipophilicity (XLogP3-AA = 4.5) compared to its N-propyl (XLogP ~ 3.9) and N-ethyl (XLogP ~ 3.3) analogs, based on an incremental increase of approximately 0.5 logP units per added methylene group [1]. This difference is a key driver for passive membrane permeability, plasma protein binding, and metabolic clearance, which are currently unquantified but are theoretically significant for in vivo performance.

Drug-likeness Lipophilicity ADME Prediction

Actionable Research Scenarios for De-risking 2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-N-butylacetamide in Drug Discovery


Systematic SAR Profiling of the N-Alkyl Substituent Vector

Procure the full analog set (N-ethyl, N-propyl, N-butyl, N-isobutyl, N-sec-butyl) to generate a definitive biochemical SAR dataset. By testing all compounds in a single kinase panel or cell viability assay, a research team can quantify the specific contribution of the N-butyl chain to potency and selectivity. This directly addresses the class-level inference about lipophilicity-driven target engagement by providing the missing head-to-head comparison data [1].

Phenotypic Screening Library Expansion

Use 953983-55-6 as a representative of the 4-bromobenzylthio-thiazole core to probe novel biological targets. Its intermediate lipophilicity (XLogP3-AA 4.5) and uncharacterized activity profile make it a valuable addition to diversity-oriented screening libraries aimed at identifying first-in-class inhibitors in under-explored target space. The absence of prior art ensures a clean intellectual property position if a novel hit is discovered [2].

In Vitro ADME De-risking for Lead Generation

Conduct comparative in vitro ADME assays (solubility, microsomal stability, Caco-2 permeability) on the N-butyl derivative alongside the N-propyl and N-isobutyl analogs. This will validate the computational prediction that the butyl chain provides an optimal balance of permeability and solubility, generating the procurement-justifying data that is currently absent from literature [1].

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